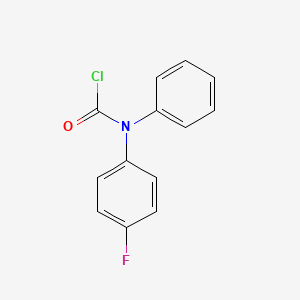
(4-Fluorophenyl)phenylcarbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)phenylcarbamyl chloride is an organic compound that belongs to the class of aromatic carbamoyl chlorides It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a phenylcarbamyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)phenylcarbamyl chloride typically involves the reaction of (4-fluorophenyl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired carbamyl chloride. The general reaction scheme is as follows:
(4-Fluorophenyl)amine+Phosgene→(4-Fluorophenyl)phenylcarbamyl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and the implementation of closed-system processes to minimize exposure and environmental impact.
化学反応の分析
Types of Reactions: (4-Fluorophenyl)phenylcarbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbamyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding ureas, carbamates, and thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-fluorophenyl)phenylcarbamic acid and hydrogen chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield (4-fluorophenyl)phenylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.
Hydrolysis: (4-Fluorophenyl)phenylcarbamic acid.
Reduction: (4-Fluorophenyl)phenylamine.
科学的研究の応用
(4-Fluorophenyl)phenylcarbamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: The compound serves as a tool for studying enzyme inhibition and protein modification.
作用機序
The mechanism of action of (4-Fluorophenyl)phenylcarbamyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the carbamyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the modification of biomolecules, such as proteins and nucleic acids, where the compound can form covalent bonds with nucleophilic residues, thereby altering their function and activity.
類似化合物との比較
(4-Fluorophenyl)phenylcarbamic acid: Formed by the hydrolysis of (4-Fluorophenyl)phenylcarbamyl chloride.
(4-Fluorophenyl)phenylamine: Obtained through the reduction of this compound.
(4-Fluorophenyl)phenylurea: Produced via nucleophilic substitution with amines.
Uniqueness: this compound is unique due to its dual aromatic structure and the presence of a reactive carbamyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
CAS番号 |
13020-93-4 |
|---|---|
分子式 |
C13H9ClFNO |
分子量 |
249.67 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-N-phenylcarbamoyl chloride |
InChI |
InChI=1S/C13H9ClFNO/c14-13(17)16(11-4-2-1-3-5-11)12-8-6-10(15)7-9-12/h1-9H |
InChIキー |
OUBSGCOOBCUFEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


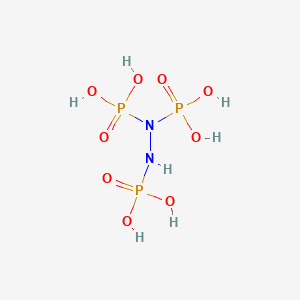






![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
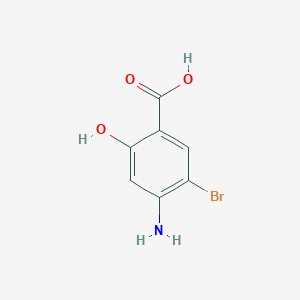


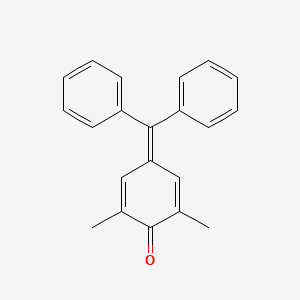
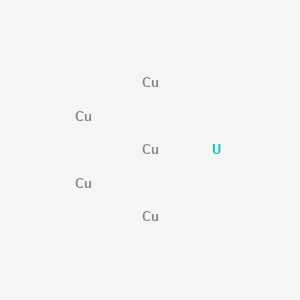
![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
